2'-Deoxycytidine-5'-triphosphate trisodium salt is a nucleotide, specifically a nucleoside triphosphate, that plays a crucial role in molecular biology and biochemistry. It is involved in DNA synthesis and repair processes, acting as a substrate for DNA polymerases during DNA replication. The compound is also significant in various laboratory applications, particularly in the context of polymerase chain reaction (PCR) techniques.
2'-Deoxycytidine-5'-triphosphate trisodium salt is classified under nucleotides and nucleoside triphosphates. Its chemical structure includes a deoxyribose sugar, a cytosine base, and three phosphate groups, contributing to its role in genetic material synthesis.
The synthesis of 2'-deoxycytidine-5'-triphosphate trisodium salt can be achieved through several methods:
In chemical synthesis, the reaction conditions (temperature, pH, and solvent) must be carefully controlled to optimize yield and purity. The final product is usually purified through chromatographic techniques to remove any unreacted starting materials or byproducts.
The molecular formula of 2'-deoxycytidine-5'-triphosphate trisodium salt is . The structure consists of:
2'-Deoxycytidine-5'-triphosphate trisodium salt participates in various biochemical reactions:
The reactivity of the phosphate groups allows for the formation of phosphodiester bonds with other nucleotides, facilitating the elongation of DNA strands during replication.
The mechanism of action of 2'-deoxycytidine-5'-triphosphate trisodium salt primarily involves its incorporation into the growing DNA strand during replication:
The effective concentration for enzymatic reactions typically ranges from 100 µM to 1 mM depending on the specific application and enzyme used.
2'-Deoxycytidine-5'-triphosphate trisodium salt has several scientific uses:
The compound is systematically named as trisodium [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl hydrogentriphosphate, reflecting its stereochemistry and ionic form. Its CAS Registry Number 109909-44-6 exclusively identifies the trisodium salt hydrate [2] [6]. Alternative designations include:
The trisodium salt (C₉H₁₃N₃Na₃O₁₃P₃) exhibits a molecular weight of 533.11 g/mol, distinct from the free acid form (C₉H₁₆N₃O₁₃P₃, 467.10 g/mol) and disodium salts. Sodium substitution accounts for a ~66 g/mol increase versus the free acid [1] [6]. Hydration states further alter mass: the dihydrate form (e.g., BioBasic product) adds 36 g/mol [4].
Table 1: Molecular Weight Comparison
Form | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|
Free acid | C₉H₁₆N₃O₁₃P₃ | 467.10 |
Trisodium salt | C₉H₁₃N₃Na₃O₁₃P₃ | 533.11 |
Trisodium salt dihydrate | C₉H₁₃N₃Na₃O₁₃P₃·2H₂O | 569.14 (calculated) |
NMR Spectroscopy: ¹H NMR (D₂O/NaOD, 300 MHz) exhibits characteristic deoxyribose signals: H-1' (δ 6.15 ppm, dd), H-3' (δ 4.75 ppm, m), H-4' (δ 4.20 ppm, m), and H-5'/H-5'' (δ 3.85–3.65 ppm, m). The cytosine H-6 resonance appears at δ 7.85 ppm (d), while H-5 is at δ 5.95 ppm (d) [5] [6]. ³¹P NMR reveals a characteristic triphosphate pattern: Pγ (-5.5 to -6.0 ppm), Pα (-10.5 to -11.0 ppm), and Pβ (-21.0 to -22.0 ppm) [1].
Table 2: Key ¹H NMR Chemical Shifts
Proton | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
H-6 (Cyt) | 7.85 | d |
H-1' | 6.15 | dd |
H-5 (Cyt) | 5.95 | d |
H-3' | 4.75 | m |
H-4' | 4.20 | m |
H-5'/H-5'' | 3.85–3.65 | m |
UV-Vis Spectroscopy: Aqueous solutions show λₘₐₓ at 272 nm (ε = 9,100 L·mol⁻¹·cm⁻¹) due to the cytosine chromophore. Purity assessments utilize absorbance ratios: A₂₅₀/A₂₆₀ = 0.79–0.85 and A₂₈₀/A₂₆₀ = 0.93–1.03 [1] [6].Mass Spectrometry: High-resolution ESI-MS confirms the [M–3Na+2H]⁻ ion at m/z 466.9896 (calculated for C₉H₁₄N₃O₁₃P₃⁻) [2]. FT-IR data remains sparsely documented in the literature surveyed.
SMILES Notation:c1cn(c(=O)nc1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
This string encodes stereochemistry, bond orders, and ionic states [2] [6].
InChI Key:WBIPTAOOMJEGQO-MILVPLDLSA-K
This unique identifier facilitates database searches and confirms stereochemical integrity [6].
Conformational Analysis: The triphosphate chain adopts an extended conformation with gauche orientations around Pα-O5' and Pβ-Pγ bonds. The deoxyribose ring exhibits a predominant C2'-endo puckering (pseudorotation phase angle ~162°), minimizing steric clash between the base and triphosphate [5]. Antiperiplanar orientation (χ = -120° to -140°) at the glycosidic bond optimizes base stacking in DNA polymers. Molecular dynamics simulations indicate solvent exposure of phosphate groups, explaining high aqueous reactivity.
Table 3: Standardized Compound Nomenclature
Identifier Type | Value |
---|---|
Systematic Name | Trisodium [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl hydrogentriphosphate |
CAS Registry | 109909-44-6 |
Other CAS | 102783-51-7 (dihydrate) |
SMILES | c1cn(c(=O)nc1N)[C@H]2CC@@HO.[Na+].[Na+].[Na+] |
InChI Key | WBIPTAOOMJEGQO-MILVPLDLSA-K |
MDL Number | MFCD00080336 |
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